molecular formula C11H22ClN3O3 B13899716 tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride

Cat. No.: B13899716
M. Wt: 279.76 g/mol
InChI Key: FFVJPYOAZDZMSK-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a carbamate group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N-diisopropylethylamine (DIEA). The reaction mixture is usually stirred at low temperatures (0-5°C) and then allowed to reach room temperature for completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The piperazine ring and carbamate group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride is unique due to the presence of the oxo group on the piperazine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C11H22ClN3O3

Molecular Weight

279.76 g/mol

IUPAC Name

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)13-5-7-14-6-4-12-9(15)8-14;/h4-8H2,1-3H3,(H,12,15)(H,13,16);1H

InChI Key

FFVJPYOAZDZMSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCNC(=O)C1.Cl

Origin of Product

United States

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